molecular formula C5H11NNaO5P B029510 Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate CAS No. 73226-73-0

Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate

Cat. No. B029510
CAS RN: 73226-73-0
M. Wt: 219.11 g/mol
InChI Key: LCFXFDGYDKNWMD-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related sodium phosphinates often involves the reaction of specific phosphinic acids with sodium hydroxide or other sodium sources. In the case of closely related compounds, synthesis strategies have included direct reactions between bis(hydroxylmethyl)phosphinic acid and NaOH, leading to complex sodium phosphinates. These synthesis routes emphasize the importance of selecting appropriate reactants and conditions to achieve the desired sodium phosphinate compounds (Murugavel, Shanmugan, & Gogoi, 2010).

Molecular Structure Analysis

Molecular structure analysis of related sodium salts reveals complex coordination and hydrogen bonding networks. For example, a study on a similar sodium salt structure demonstrated two-dimensional polymer chains, where sodium ions are bridged by water molecules and coordinated to oxygen atoms of various functional groups, stabilized by a hydrogen bond network. This intricate structure is critical for understanding the molecular configuration and interactions within similar sodium phosphinate compounds (Kula, Mazur, & Rzączyńska, 2007).

Chemical Reactions and Properties

Chemical reactions involving sodium phosphinates often explore the reactivity of the phosphinate group with various organic and inorganic compounds. These reactions are essential for functionalizing the phosphinate for specific applications or for further synthetic modifications. Studies have indicated that sodium phosphinates can participate in diverse chemical reactions, leading to a wide range of potential products and applications.

Physical Properties Analysis

Physical properties of sodium phosphinates, such as solubility, thermal stability, and crystalline structure, are crucial for their practical application. For instance, the thermal analysis of related compounds has shown that they exhibit dehydration and decomposition at specific temperatures, which is vital for their processing and storage (Kula, Mazur, & Rzączyńska, 2007).

Scientific Research Applications

In the field of drug development , Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds. These derivatives have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties . Another application in drug development involves the use of phosphonates and phosphonate prodrugs. Compounds with a phosphonate group, like Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications .

In the field of nanotechnology , Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of multifunctional targets. Primary amines, like Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, are unique because they can accommodate two such groups. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

  • Dual Protection of Amino Functions

    • Field: Organic Chemistry
    • Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Method: The specific method would depend on the particular synthetic project, but generally involves the conversion of an amino function to a tert-butyl carbamate .
    • Results: This method facilitates the synthesis of multifunctional targets, particularly when amino functions are involved .
  • Synthesis of 3-(Bromoacetyl)coumarin Derivatives

    • Field: Medicinal Chemistry
    • Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of 3-(bromoacetyl)coumarin derivatives .
    • Method: The specific method would depend on the particular synthetic project, but generally involves the use of 3-(bromoacetyl)coumarins as versatile building blocks .
    • Results: This method enables the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
  • Prevention of Bone Loss

    • Field: Medical Research
    • Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, as a type of hydroxy bisphosphonate, can be used for the prevention of bone loss, especially in osteoporotic disease .
    • Method: The specific method would depend on the particular medical treatment plan, but generally involves the administration of hydroxy bisphosphonates .
    • Results: This method has proven to be effective for the prevention of bone loss .
  • Protection of Amino Functions

    • Field: Organic Chemistry
    • Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the protection of amino functions .
    • Method: The specific method would depend on the particular synthetic project, but generally involves the conversion of an amino function to a tert-butyl carbamate .
    • Results: This method facilitates the synthesis of multifunctional targets, particularly when amino functions are involved .
  • Synthesis of Azo Dye Derivatives

    • Field: Medicinal Chemistry
    • Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds .
    • Method: The specific method would depend on the particular synthetic project, but generally involves the use of azo dyes as versatile building blocks .
    • Results: This method enables the preparation of derivatives with various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
  • Prevention of COVID-19

    • Field: Medical Research
    • Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, as a type of phosphonate, has been reported in the COVID-19 pandemic .
    • Method: The specific method would depend on the particular medical treatment plan, but generally involves the administration of phosphonates .
    • Results: This method has shown potential in the prevention of COVID-19 .

properties

IUPAC Name

sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P.Na/c1-5(7)6(8)3-2-4-12(9,10)11;/h8H,2-4H2,1H3,(H2,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFXFDGYDKNWMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NNaO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635413
Record name Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate

CAS RN

73226-73-0
Record name Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3.8 g (0.02 mol) 3-(N-hydroxyamino)-propylphosphonic acid is introduced into 20 ml water and 4.51 g (0.044 mol) acetic anhydride are added drop by drop at room temperature. After the solution has been stirred for 1.5 hours at room temperature a pH of 2.5 is adjusted with 0.2 n NaOH, the solution is concentrated in the entire diaphragm pump vacuum, taken up twice in 40 ml water in each case, which are again removed by concentration and the oil is washed twice with 30 ml ether in each case, taken up in 50 ml water and a pH of 6.5 is adjusted with 1.6 g NaHCO3. After removal of volatile constituents under vacuum, 20 ml n-butanol are added to remove the residual water and are also removed under reduced pressure. The oil is boiled up twice with isopropanol, the isopropanol phase is discarded and the remaining glassy resin is pulverised with a spatula to a yellow solid (5.65 g). In order to recrystallise it, it is taken up in only a little methanol, filtered from the undissolved component and acetone is added dropwise to the filtrate. A first filtering results in 1 g product with a melting point of 175° C. Recrystallisation as described above is carried out again for further purification. (DE-A-27 33 658)
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.51 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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